methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate
Description
Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate is a synthetic compound featuring a carbamate group linked to a phenyl sulfonamide moiety, which is further substituted with a 1,2,4-oxadiazole ring bearing an oxan-4-yl (tetrahydropyran) substituent. The 1,2,4-oxadiazole scaffold is a heterocyclic bioisostere commonly used in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
methyl N-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S/c1-24-16(21)18-12-2-4-13(5-3-12)27(22,23)17-10-14-19-15(20-26-14)11-6-8-25-9-7-11/h2-5,11,17H,6-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGTZPYGRRRGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The sulfamoyl group is then introduced via sulfonation reactions, and the final step involves the formation of the carbamate ester through the reaction of the amine with methyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfamoyl group can be reduced to the corresponding amine.
Substitution: The carbamate ester can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amines derived from the reduction of the sulfamoyl group.
Substitution: Substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
-
Anticancer Potential
- Research indicates that derivatives of oxadiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate may exhibit similar properties, warranting further investigation into its mechanisms of action against specific cancer types .
- Anti-inflammatory Effects
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces markers of inflammation |
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
A study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound, suggesting its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its target, while the carbamate ester can undergo hydrolysis to release the active amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with carbamate- and oxadiazole-containing derivatives. Key analogues include:
Key Observations:
Oxadiazole vs. Thiazole: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to thiazole derivatives (), as oxadiazoles are less prone to oxidative degradation .
Substituent Effects :
- The oxan-4-yl group in the target compound likely improves solubility compared to dichlorophenyl-substituted oxadiazoles (CAS 54014-25-4), which are more lipophilic and may accumulate in lipid-rich tissues .
- Trifluoromethyl groups in pyrazole derivatives () enhance membrane permeability but could introduce metabolic liabilities (e.g., defluorination) .
Carbamate Linkage :
- Carbamates in the target compound and CAS 54014-25-4 provide hydrolytic stability over esters, extending half-life. However, bulky substituents (e.g., oxan-4-yl) may slow enzymatic cleavage compared to simpler methyl groups .
Hypothetical Pharmacokinetic Comparison (Theoretical):
Biological Activity
Methyl N-[4-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features several functional groups, including an oxadiazole ring, a sulfonamide group, and a carbamate moiety. The synthesis typically involves multiple steps starting from readily available precursors. A common method includes the formation of the oxadiazole ring through reactions involving amidoximes and carboxylic acids in a suitable medium like NaOH-DMSO at ambient temperature.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxadiazole and imidazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may modulate biological pathways by acting as an enzyme inhibitor or a receptor antagonist.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those similar to this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Studies : In experimental models of inflammation, compounds with the sulfonamide group exhibited significant reductions in edema and inflammatory markers, supporting their potential as therapeutic agents for inflammatory diseases.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives of this compound induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
